Cas no 2138282-66-1 (2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid)

2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid
- 2138282-66-1
- EN300-1128563
-
- インチ: 1S/C12H15N3O2/c1-3-4-8-7-9(12(16)17)11(14-8)10-5-6-13-15(10)2/h5-7,14H,3-4H2,1-2H3,(H,16,17)
- InChIKey: GYLSAIOMIPCKGX-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(CCC)NC=1C1=CC=NN1C)=O
計算された属性
- せいみつぶんしりょう: 233.116426730g/mol
- どういたいしつりょう: 233.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 70.9Ų
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128563-0.05g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 0.05g |
$1308.0 | 2023-10-26 | |
Enamine | EN300-1128563-1.0g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 1g |
$1557.0 | 2023-06-09 | ||
Enamine | EN300-1128563-2.5g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 2.5g |
$3051.0 | 2023-10-26 | |
Enamine | EN300-1128563-10g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 10g |
$6697.0 | 2023-10-26 | |
Enamine | EN300-1128563-0.25g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 0.25g |
$1432.0 | 2023-10-26 | |
Enamine | EN300-1128563-5g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 5g |
$4517.0 | 2023-10-26 | |
Enamine | EN300-1128563-0.1g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 0.1g |
$1371.0 | 2023-10-26 | |
Enamine | EN300-1128563-0.5g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 0.5g |
$1495.0 | 2023-10-26 | |
Enamine | EN300-1128563-10.0g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 10g |
$6697.0 | 2023-06-09 | ||
Enamine | EN300-1128563-5.0g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 5g |
$4517.0 | 2023-06-09 |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acidに関する追加情報
Introduction to 2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid (CAS No. 2138282-66-1)
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid, identified by the CAS number 2138282-66-1, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This heterocyclic molecule combines a pyrazole moiety with a pyrrole ring, linked through a carboxylic acid functional group. The presence of a propyl substituent at the 5-position of the pyrrole ring and a 1-methyl group on the pyrazole ring contributes to its unique chemical properties and potential biological activities.
The compound’s structural framework is reminiscent of several biologically active scaffolds, making it a promising candidate for further investigation in drug discovery. The pyrazole and pyrrole moieties are well-known for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The specific arrangement of substituents in 2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid may influence its interaction with biological targets, thereby modulating its pharmacological profile.
In recent years, there has been a surge in interest regarding the development of novel heterocyclic compounds with potential therapeutic benefits. The integration of multiple heterocyclic systems into a single molecule can lead to synergistic effects, enhancing biological activity while reducing side effects. 2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid exemplifies this approach, as it combines two distinct heterocyclic cores into one entity.
One of the most compelling aspects of this compound is its potential to interact with multiple biological pathways simultaneously. The pyrazole ring, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. For instance, certain derivatives of pyrazole have shown inhibitory effects on enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are implicated in inflammatory processes. The presence of a 1-methyl group on the pyrazole ring may further enhance these interactions by influencing electronic properties and steric hindrance.
The propyl substituent at the 5-position of the pyrrole ring adds another layer of complexity to the compound’s behavior. Propyl groups are known to influence both solubility and metabolic stability, which are critical factors in drug design. By incorporating this substituent, chemists aim to optimize pharmacokinetic properties while maintaining or enhancing biological activity. This balance is essential for developing compounds that can effectively reach their target sites within the body and exhibit prolonged therapeutic effects.
Recent studies have begun to explore the potential applications of 2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid in various disease models. Preliminary in vitro experiments have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to cancer progression. The pyrrole carboxylic acid moiety, in particular, has been identified as a key structural feature that contributes to its binding affinity for specific targets. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid represents an excellent example of modern synthetic organic chemistry techniques. The construction of the pyrazole-pyrrole hybrid involves multi-step reactions that require precise control over reaction conditions and reagent selection. Advances in catalytic methods have made it possible to construct such complex molecules with greater efficiency and fewer byproducts. This progress underscores the importance of innovative synthetic strategies in enabling the exploration of novel drug candidates.
In conclusion, 2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid (CAS No. 2138282-66-1) is a structurally sophisticated compound with significant potential in medicinal chemistry. Its unique combination of heterocyclic moieties and substituents positions it as a valuable scaffold for developing new therapeutic agents. As research continues to uncover its biological activities and mechanisms of action, this compound is likely to play an important role in future drug discovery efforts.
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